BenchChemオンラインストアへようこそ!

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

Salt selection Physicochemical profiling Solubility enhancement

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid (CAS 1803603-99-7) is a heterocyclic small-molecule scaffold comprising a morpholine ring linked at the 3-position to a 1,2,4-oxadiazole moiety, supplied as its trifluoroacetic acid (TFA) salt. The compound belongs to the privileged 1,2,4-oxadiazole class, which is widely recognized in medicinal chemistry as a hydrolytically stable bioisostere for ester and amide functionalities.

Molecular Formula C8H10F3N3O4
Molecular Weight 269.18 g/mol
CAS No. 1803603-99-7
Cat. No. B1459274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
CAS1803603-99-7
Molecular FormulaC8H10F3N3O4
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=NC=NO2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)
InChIKeyCUHHUMSDFZADAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,2,4-Oxadiazol-5-yl)morpholine TFA Salt: Structural Identity and Procurement Baseline for CAS 1803603-99-7


3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid (CAS 1803603-99-7) is a heterocyclic small-molecule scaffold comprising a morpholine ring linked at the 3-position to a 1,2,4-oxadiazole moiety, supplied as its trifluoroacetic acid (TFA) salt . The compound belongs to the privileged 1,2,4-oxadiazole class, which is widely recognized in medicinal chemistry as a hydrolytically stable bioisostere for ester and amide functionalities [1]. With a molecular weight of 269.18 g/mol and typical commercial purity of ≥95%, it is offered as a versatile building block for early-stage drug discovery and chemical biology applications .

Why Generic Substitution Is Inappropriate for 3-(1,2,4-Oxadiazol-5-yl)morpholine TFA Salt in Research Procurement


Within the oxadiazole-morpholine chemical space, seemingly minor structural variations—including salt form, oxadiazole regioisomerism (1,2,4- vs. 1,3,4-oxadiazole), morpholine attachment position (2- vs. 3-substituted), and the presence or absence of additional substituents on the oxadiazole ring—produce substantial differences in physicochemical properties, hydrogen-bonding capacity, metabolic stability, and biological target engagement [1]. The TFA salt form of the 3-substituted 1,2,4-oxadiazole regioisomer cannot be freely interchanged with the free base, the 2-substituted regioisomer, or the 1,3,4-oxadiazole variant without altering solubility, permeability, synthetic downstream compatibility, and potentially biological activity profiles [2].

Quantitative Differentiation Evidence for 3-(1,2,4-Oxadiazol-5-yl)morpholine TFA Salt Against Closest Analogs


TFA Salt vs. Free Base: Measured Physicochemical Property Divergence (TPSA, LogP, H-Bond Capacity)

The TFA salt form (CAS 1803603-99-7) exhibits substantially altered physicochemical properties compared to its corresponding free base (CAS 1516619-01-4). The TFA salt increases the topological polar surface area (TPSA) from 60.18 Ų to 97.48 Ų, shifts LogP from -0.2695 to +0.3638, and increases hydrogen-bond acceptor count from 5 to 6 and donor count from 1 to 2, as reported on vendor technical datasheets for both forms . This represents a 62% increase in TPSA and a LogP shift of approximately 0.63 units toward greater lipophilicity, which is consistent with the general observation that salt formation alters both aqueous solubility and partitioning behavior of morpholine-containing heterocycles .

Salt selection Physicochemical profiling Solubility enhancement Medicinal chemistry

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Hydrolytic Stability Advantage of the 1,2,4-Regioisomer

The 1,2,4-oxadiazole ring present in CAS 1803603-99-7 is a well-established bioisostere for ester and amide functional groups, specifically selected in drug discovery for its resistance to hydrolysis compared to both the functional groups it replaces and the alternative 1,3,4-oxadiazole regioisomer [1]. A comprehensive review by Camci and Karali (2023) documents that the 1,2,4-oxadiazole ring is used as a bioisostere for ester and amide groups due to its resistance to hydrolysis, and that it can also serve as a bioisostere for other functional groups beyond esters and amides [1]. In contrast, 1,3,4-oxadiazole rings have been reported to exhibit higher polarity and reduced metabolic degradation by human liver microsomes, representing a distinct metabolic stability profile that is not interchangeable with the 1,2,4-isomer [2].

Bioisosterism Metabolic stability Hydrolytic resistance Oxadiazole regioisomerism

1,2,4-Oxadiazole as Morpholine Surrogate in Antibacterial Scaffolds: Potency Retention vs. Linezolid

The 1,2,4-oxadiazole moiety—the core heterocycle of CAS 1803603-99-7—has been validated as an effective morpholine C-ring replacement in linezolid-like oxazolidinone antibiotics. Fortuna et al. (2013) demonstrated that substituting the morpholine C-ring of linezolid with a 1,2,4-oxadiazole ring yields antibacterial activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) that is comparable or even superior to that of linezolid itself [1][2]. Molecular modeling confirmed that the 1,2,4-oxadiazole moiety perfectly mimics the H-bond interaction of the morpholine ring with nucleotide U2585 of the 50S ribosomal subunit [1]. While CAS 1803603-99-7 is the unsubstituted scaffold rather than a fully elaborated oxazolidinone, this peer-reviewed evidence establishes the 1,2,4-oxadiazole-morpholine hybrid chemotype as a validated pharmacophoric element for ribosomal inhibition, directly relevant to programs constructing novel oxazolidinone analogs.

Antibacterial Oxazolidinone Linezolid analog Gram-positive MRSA

3-Substituted vs. 2-Substituted Morpholine Regioisomerism: Differential Biological Activity Potential

The point of attachment of the 1,2,4-oxadiazole ring to the morpholine core—position 3 in CAS 1803603-99-7 versus position 2 in the regioisomeric analog (CAS 1247365-44-1)—generates distinct molecular geometries with different spatial orientations of the hydrogen-bonding oxadiazole moiety relative to the morpholine secondary amine [1]. Research on related morpholine-oxadiazole scaffolds has shown that position-specific substitutions on the morpholine ring significantly affect biological activity profiles, as evidenced by the different properties observed between 2-substituted and 3-substituted morpholine derivatives [2]. The 3-substituted configuration places the oxadiazole ring at a position that is geometrically distinct from the 2-substituted variant, which alters the vector of the hydrogen bond acceptor (oxadiazole N and O atoms) and the basic morpholine NH relative to any target binding site. While direct comparative biological data between these two specific regioisomers is not available in the public domain, the established principle that regioisomeric morpholine substitution yields divergent biological outcomes is well-documented [2].

Regioisomerism Morpholine substitution Structure-activity relationship Scaffold selection

Unsubstituted Oxadiazole Scaffold vs. 3-Methyl-Substituted Analog: Versatility for Downstream Derivatization

CAS 1803603-99-7 features an unsubstituted 1,2,4-oxadiazole ring (no alkyl or aryl substituent at the oxadiazole 3-position), distinguishing it from closely related analogs such as 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (CAS 1461708-80-4, MW: 205.64) which bears a methyl group at the oxadiazole 3-position [1]. The unsubstituted oxadiazole ring in CAS 1803603-99-7 preserves a reactive C-H position at the oxadiazole 3-carbon, enabling direct late-stage functionalization via lithiation, cross-coupling, or C-H activation strategies that are precluded in the methyl-substituted analog [2]. The 3-methyl-substituted analog has a 32.5% higher molecular weight (205.64 vs. 155.15 free base equivalent) and reduced synthetic degrees of freedom. The TFA salt form of the unsubstituted scaffold is explicitly marketed as a 'versatile small molecule scaffold' for downstream chemistry .

Scaffold diversification Late-stage functionalization Synthetic versatility Building block

Recommended Application Scenarios for 3-(1,2,4-Oxadiazol-5-yl)morpholine TFA Salt (CAS 1803603-99-7) Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Based Drug Discovery Requiring Defined Physicochemical Parameters

When a drug discovery program requires a morpholine-oxadiazole fragment with a TPSA above 90 Ų and positive LogP for balanced solubility/permeability, the TFA salt (TPSA 97.48, LogP 0.36) is the appropriate selection over the free base (TPSA 60.18, LogP -0.27). The defined H-bond donor count of 2 (vs. 1 for the free base) provides predictable fragment-protein interaction geometry for computational docking and biophysical screening campaigns .

Oxazolidinone Antibiotic Lead Optimization Against Multidrug-Resistant Gram-Positive Pathogens

For programs building on the linezolid pharmacophore where morpholine C-ring replacement is sought, the 1,2,4-oxadiazole-morpholine scaffold of CAS 1803603-99-7 provides a literature-validated starting point. Published evidence demonstrates that elaborated 1,2,4-oxadiazole-oxazolidinone hybrids retain or exceed linezolid potency against both MSSA and MRSA, with molecular modeling confirming that the oxadiazole ring perfectly mimics the critical H-bond interaction of the native morpholine with the 50S ribosomal subunit [1][2].

Scaffold Diversification via Late-Stage C–H Functionalization and Parallel Library Synthesis

The unsubstituted 3-position of the 1,2,4-oxadiazole ring enables direct C–H functionalization strategies—such as lithiation/electrophile trapping, palladium-catalyzed cross-coupling, or photoredox C–H activation—that are inaccessible with the 3-methyl-substituted analog (CAS 1461708-80-4). This makes CAS 1803603-99-7 the preferred building block for parallel synthesis campaigns aiming to explore diverse substituents at the oxadiazole 3-position from a single starting material .

Bioisosteric Replacement of Ester or Amide Functionalities in Lead Compounds

In medicinal chemistry programs where a metabolically labile ester or amide group has been identified as a pharmacokinetic liability, the 1,2,4-oxadiazole ring present in CAS 1803603-99-7 can serve as a hydrolytically stable bioisostere. The peer-reviewed literature confirms that 1,2,4-oxadiazoles resist hydrolysis while mimicking the hydrogen-bonding properties of ester/amide groups, and CAS 1803603-99-7 provides this bioisosteric element in a synthetically tractable form amenable to further elaboration [3].

Quote Request

Request a Quote for 3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.